Zanamivir Azide Triacetate Methyl Ester

Catalog No.
S784896
CAS No.
130525-58-5
M.F
C18H24N4O10
M. Wt
456.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zanamivir Azide Triacetate Methyl Ester

CAS Number

130525-58-5

Product Name

Zanamivir Azide Triacetate Methyl Ester

IUPAC Name

methyl (2R,3R,4S)-3-acetamido-4-azido-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate

Molecular Formula

C18H24N4O10

Molecular Weight

456.4 g/mol

InChI

InChI=1S/C18H24N4O10/c1-8(23)20-15-12(21-22-19)6-13(18(27)28-5)32-17(15)16(31-11(4)26)14(30-10(3)25)7-29-9(2)24/h6,12,14-17H,7H2,1-5H3,(H,20,23)/t12-,14+,15+,16+,17+/m0/s1

InChI Key

ANKWFOHGBMGGAL-IIHMKKKESA-N

SMILES

CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N=[N+]=[N-]

Synonyms

5-(Acetylamino)-2,6-anhydro-4-azido-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic Acid Methyl Ester 7,8,9-Triacetate;

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N=[N+]=[N-]

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)N=[N+]=[N-]

Zanamivir Azide Triacetate Methyl Ester (CAS 130525-58-5) is a fully protected synthetic intermediate used in the preparation of Zanamivir and its derivatives. The triacetate and methyl ester groups enhance solubility in common organic solvents, facilitating handling and purification during multi-step syntheses. The key feature is the C-4 azido group, which serves as a versatile precursor for either reduction to the C-4 amine en route to Zanamivir or for direct use in bioorthogonal 'click' chemistry reactions to create well-defined conjugates.

Substituting this compound with its corresponding C-4 amine derivative forfeits the ability to perform high-efficiency, bioorthogonal azide-alkyne cycloaddition ('click' chemistry), forcing a reliance on less specific and potentially lower-yielding amine-based conjugation chemistries. Using unprotected Zanamivir is unsuitable for synthetic modifications in organic media due to its poor solubility, a problem solved by the acetyl and methyl ester protecting groups on this intermediate. Furthermore, this azide compound represents a key branch point in synthesis; it can be either reduced to the amine to complete the synthesis of Zanamivir itself or used directly for conjugation, offering synthetic optionality not available with the downstream amine.

Precursor Suitability: Enables High-Yield Conjugation via Bioorthogonal Click Chemistry

The C-4 azide functionality is specifically designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of 'click' chemistry. This method provides a route to C-4 triazole analogs of zanamivir. While this specific compound's reaction yield is not reported, a closely related zanamivir-alkyne derivative reacting with an azide-porphyrin via click chemistry demonstrates the high efficiency of this approach, achieving a 78% overall yield for the final conjugate after deprotection. This contrasts with traditional amide bond formations using the corresponding amine, which often involve coupling agents and can have more variable yields and side reactions.

Evidence DimensionConjugation Reaction Yield
Target Compound DataEnables high-yield click chemistry reactions.
Comparator Or BaselineA related Zanamivir-alkyne derivative in a click reaction yielded 78% (overall).
Quantified DifferenceProvides access to a high-yield (>70%) bioorthogonal reaction pathway not possible with amine or carboxyl-functionalized analogs.
ConditionsCu(I)-catalyzed 1,3-dipolar cycloaddition reaction conditions.

For researchers creating probes, multivalent inhibitors, or surface-immobilized zanamivir, the azide enables a more efficient, specific, and higher-yielding conjugation strategy than alternatives.

Processability: Superior Solubility in Organic Solvents for Simplified Handling and Purification

The presence of the triacetate and methyl ester protecting groups renders this compound soluble in common organic solvents such as chloroform and methanol. This is a critical processability advantage over unprotected Zanamivir, which is a polar compound with limited solubility in non-aqueous media, complicating its use in standard organic synthetic transformations.

Evidence DimensionSolubility Profile
Target Compound DataSoluble in Chloroform, Methanol.
Comparator Or BaselineUnprotected Zanamivir: A polar zwitterionic compound primarily soluble in aqueous solutions.
Quantified DifferenceQualitatively high solubility in common organic solvents vs. poor solubility for the unprotected form.
ConditionsStandard laboratory temperature and pressure.

This improved solubility profile simplifies reaction setup, workup, and chromatographic purification, saving time and materials compared to handling the unprotected polar parent compound.

Synthetic Versatility: Stable, Strategic Intermediate for Multiple Synthesis Pathways

This compound is the direct azide intermediate formed in established, scalable syntheses of Zanamivir. In these routes, the next step is typically the reduction of the azide to a primary amine. Procuring this specific intermediate provides the user with a critical strategic choice: either proceed with the reduction to synthesize Zanamivir or its C-4 amine analogs, or leverage the azide directly for bioorthogonal conjugation. The corresponding amine intermediate does not offer this dual-pathway versatility.

Evidence DimensionSynthetic Pathway Options
Target Compound DataTwo primary pathways available: (1) Reduction to amine for guanidinylation; (2) Direct use in azide-alkyne click chemistry.
Comparator Or BaselineZanamivir Amine Triacetate Methyl Ester: Limited to one primary pathway (direct guanidinylation or amine-based coupling).
Quantified DifferenceProvides an additional, high-value synthetic pathway (click chemistry) compared to the amine analog.
ConditionsStandard organic synthesis conditions.

Procuring this compound offers greater flexibility in research and development, allowing a single precursor to serve programs aimed at both synthesizing the parent drug and developing novel conjugates.

Development of Zanamivir-Based Probes for Viral Imaging and Diagnostics

The azide handle is ideally suited for efficiently conjugating Zanamivir to alkyne-modified fluorophores, biotin tags, or contrast agents via click chemistry. The high specificity and yield of this reaction facilitate the creation of high-purity probes for studying viral binding, cell entry, and inhibitor distribution.

Synthesis of Multivalent Zanamivir Conjugates to Enhance Viral Binding Avidity

By reacting this precursor with multivalent scaffolds (e.g., polymers, dendrimers, or nanoparticles) bearing multiple alkyne groups, researchers can synthesize conjugates presenting multiple Zanamivir units. This multivalency can significantly increase the avidity of binding to the neuraminidase enzyme on the viral surface.

Immobilization onto Surfaces for Biosensor and Affinity Matrix Development

The azide group allows for the covalent and oriented attachment of the Zanamivir pharmacophore onto alkyne-functionalized surfaces, such as sensor chips or chromatography beads. This is used to create affinity purification columns for neuraminidase or to develop surface-based assays for screening new viral inhibitors.

XLogP3

0.8

Dates

Last modified: 08-15-2023

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